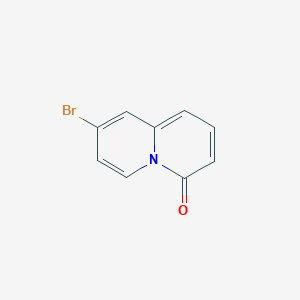

8-Bromoquinolizin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

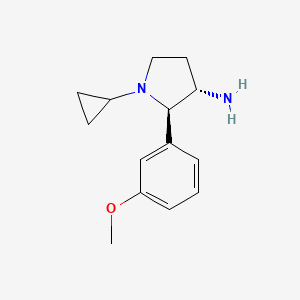

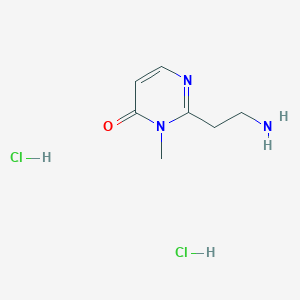

8-Bromoquinolizin-4-one is a chemical compound with the CAS Number: 2411201-56-2. It has a molecular weight of 224.06 and is typically stored at room temperature .

Synthesis Analysis

The synthesis of 4H-quinolizin-4-ones, a class of heterocycles to which 8-Bromoquinolizin-4-one belongs, can be achieved via a tandem Horner–Wadsworth–Emmons olefination/cyclisation method . This method allows for the facile creation of substituted 4H-quinolizin-4-ones encoded with a range of functional groups .Molecular Structure Analysis

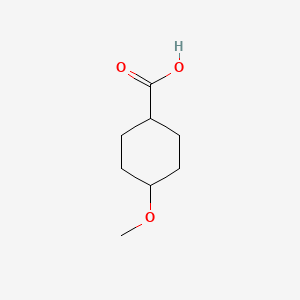

The InChI code for 8-Bromoquinolizin-4-one is1S/C9H6BrNO/c10-7-4-5-11-8 (6-7)2-1-3-9 (11)12/h1-6H . This code represents the molecular structure of the compound. Chemical Reactions Analysis

The chemical reactions involving 4H-quinolizin-4-ones are complex and can involve various intermediates. For example, a synthetic chemist’s guide suggests that electroanalytical tools can be used to study reaction mechanisms, including those involving redox-active intermediates .Physical And Chemical Properties Analysis

8-Bromoquinolizin-4-one is a powder that is stored at room temperature .Scientific Research Applications

Photoremovable Protecting Group for Physiological Use 8-Bromoquinolizin-4-one, specifically 8-Bromo-7-hydroxyquinoline (BHQ), is recognized for its efficient photolysis under both classic one-photon excitation (1PE) and two-photon excitation (2PE), making it highly relevant for physiological applications. It exhibits stability in the dark, water solubility, and low fluorescence levels, which are advantageous for its use in conjunction with fluorescent indicators in biological studies. BHQ's photolysis, through a solvent-assisted photoheterolysis mechanism, offers significant potential in regulating biological effectors in cell and tissue culture through light, especially 2PE (Zhu et al., 2006).

Metal Chelating Properties and Medicinal Applications Compounds containing the 8-hydroxyquinoline nucleus, closely related to 8-Bromoquinolizin-4-one, display a broad spectrum of biological activities due to their metal chelating properties. These properties contribute to the therapeutic value of 8-hydroxyquinoline and its derivatives, showing promise in treatments for neurodegenerative diseases, cancer, and other conditions. The medicinal significance is highlighted by the antineurodegenerative, anticancer, antioxidant, antimicrobial, anti-inflammatory, and antidiabetic activities of these compounds (Prachayasittikul et al., 2013).

Radiosensitizer for Cancer Radiation Therapy 8-Bromoquinolizin-4-one derivatives, such as 8-Bromoadenine (8BrA), have shown potential as DNA radiosensitizers for cancer radiation therapy. The interaction of these compounds with low-energy electrons (LEEs) during high-energy radiation treatment of cancer indicates a promising avenue for inducing DNA strand breaks in cancerous tissue, thus enhancing the efficacy of radiation therapy (Schürmann et al., 2017).

Cytotoxic Studies and Metal Complex Applications The structural, spectral characterization, and cytotoxic studies of 8-hydroxyquinoline derived thiosemicarbazones reveal significant antiproliferative activity against breast cancer cell lines. These compounds, especially when complexed with metals like Co(III), show enhanced cytotoxicity, indicating their potential in developing potent anticancer agents (Kotian et al., 2021).

Microwave-Assisted Amination in Organic Synthesis 8-Bromoquinolizin-4-one is utilized in the field of organic synthesis, particularly in the rapid preparation of aminoquinolines through Pd-catalyzed aryl amination under microwave conditions. This method has shown consistent improvements in yields and provides a quick and efficient route for synthesizing 5- and 8-aminoquinolines, indicating its utility in complex organic synthesis processes (Wang et al., 2003).

Safety and Hazards

The safety data sheet for 8-Bromoquinolizin-4-one indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Relevant Papers The synthesis and properties of 4H-quinolizin-4-ones, including 8-Bromoquinolizin-4-one, have been discussed in several papers . These papers provide valuable insights into the compound’s synthesis, properties, and potential applications.

Mechanism of Action

Target of Action

It is known that quinolizinones, a class of compounds to which 8-bromoquinolizin-4-one belongs, are emerging as key pharmacophores for a range of biological targets

Biochemical Pathways

Quinolizinones are known to interact with various biochemical pathways, but the specific pathways affected by 8-Bromoquinolizin-4-one would depend on its precise targets .

Result of Action

It is likely that the compound induces changes at the molecular and cellular levels, potentially affecting cell proliferation, viability, differentiation, apoptosis, and migration, similar to other quinolizinones .

properties

IUPAC Name |

8-bromoquinolizin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-4-5-11-8(6-7)2-1-3-9(11)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFDNPGGGHEXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N2C=CC(=CC2=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromoquinolizin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2450230.png)

![2-Azaspiro[3.4]octane-1-carboxylic acid hydrochloride](/img/structure/B2450233.png)

![5-Fluoro-2-[(3-fluorophenyl)methoxy]pyrimidine](/img/structure/B2450234.png)

![2,2-dimethyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]propanamide](/img/structure/B2450236.png)